molecular formula C17H31NO4 B11943084 trans-2-Decenoyl-L-carnitine

trans-2-Decenoyl-L-carnitine

Cat. No.: B11943084
M. Wt: 313.4 g/mol
InChI Key: MITAQTMTDSXVQD-AYJWMTRPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

trans-2-Decenoyl-L-carnitine is a specific ester of L-carnitine and a ten-carbon fatty acid with a trans double bond at the second carbon. Like other acylcarnitine species, its primary research applications are rooted in its role in intermediary metabolism. Acylcarnitines are crucial for transporting fatty acids into the mitochondrial matrix, where they undergo beta-oxidation for energy production . The profiling of specific acylcarnitine species, such as this compound, is of significant value in metabolomics and research into inborn errors of metabolism, as these compounds can serve as biomarkers for specific metabolic blockages or dysfunctions . Researchers utilize this compound to study disturbances in fatty acid oxidation and energy metabolism. Furthermore, investigating such specific acylcarnitine esters provides insights into the cellular acyl-coenzyme A (CoA)/CoA ratio, which is a key regulator of multiple mitochondrial enzymes and metabolic pathways . This product is provided for research purposes only and is not intended for diagnostic or therapeutic use. Researchers should consult the current scientific literature for the latest findings on the applications of this and related acylcarnitine species.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H31NO4

Molecular Weight

313.4 g/mol

IUPAC Name

(3R)-3-[(E)-dec-2-enoyl]oxy-4-(trimethylazaniumyl)butanoate

InChI

InChI=1S/C17H31NO4/c1-5-6-7-8-9-10-11-12-17(21)22-15(13-16(19)20)14-18(2,3)4/h11-12,15H,5-10,13-14H2,1-4H3/b12-11+/t15-/m1/s1

InChI Key

MITAQTMTDSXVQD-AYJWMTRPSA-N

Isomeric SMILES

CCCCCCC/C=C/C(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C

Canonical SMILES

CCCCCCCC=CC(=O)OC(CC(=O)[O-])C[N+](C)(C)C

Origin of Product

United States

Biosynthetic and Metabolic Pathways Involving Trans 2 Decenoyl L Carnitine

Endogenous Synthesis of L-Carnitine Precursor

Humans can synthesize L-carnitine from the amino acids lysine (B10760008) and methionine through a multi-step process that occurs in various cellular compartments, including the cytosol, lysosomes, and mitochondria. oregonstate.edu This endogenous synthesis provides approximately 25% of the body's total carnitine, with the remainder obtained from dietary sources. nih.gov The pathway is highly conserved across many eukaryotes. wikipedia.org

The journey to L-carnitine begins with Nε-trimethyllysine (TML). wikipedia.org The primary source of TML in mammals is the degradation of proteins that contain TML residues. rsc.orgresearchgate.net Specific lysine methyltransferases utilize S-adenosyl-methionine (derived from methionine) as a methyl donor to methylate lysine residues within proteins. oregonstate.edu Following protein turnover through lysosomal or proteasomal degradation, free TML is released and becomes the substrate for the carnitine biosynthesis pathway. wikipedia.orgnih.govmdpi.com This process ensures a steady supply of the initial precursor for L-carnitine synthesis. ekb.eg

The conversion of TML to L-carnitine involves a cascade of four key enzymatic reactions. wikipedia.orgmdpi.com This pathway requires not only the precursor TML but also several cofactors, including iron (Fe2+), vitamin B6 (in the form of pyridoxal (B1214274) 5'-phosphate), and niacin (as nicotinamide (B372718) adenine (B156593) dinucleotide or NAD). oregonstate.edu

The first committed step in L-carnitine biosynthesis is catalyzed by Nε-trimethyllysine hydroxylase (TMLH). rsc.orgnih.gov TMLH is a non-heme iron- and 2-oxoglutarate (2OG)-dependent dioxygenase located in the mitochondria. nih.govnih.govmdpi.com This enzyme facilitates the hydroxylation of (2S)-Nε-trimethyllysine to form 3-hydroxy-Nε-trimethyllysine (HTML). wikipedia.orgrsc.org The reaction is stereospecific, producing (2S,3S)-3-hydroxy-Nε-trimethyllysine. rsc.orgresearchgate.netportlandpress.com Ascorbate (vitamin C) is also required as a cofactor for this hydroxylation step. creative-proteomics.commdpi.com

Following its synthesis in the mitochondria, HTML is transported to the cytosol. nih.gov Here, the second enzyme in the pathway, 3-hydroxy-Nε-trimethyllysine aldolase (B8822740) (HTMLA), acts upon it. wikipedia.orgnih.gov HTMLA is a pyridoxal phosphate (B84403) (PLP)-dependent aldolase that cleaves HTML into two products: 4-N-trimethylaminobutyraldehyde (TMABA) and glycine. wikipedia.orgmdpi.comuva.nl The exact identity of the gene encoding mammalian HTMLA remains elusive, but it is suggested that serine hydroxymethyltransferase may possess this catalytic activity. wikipedia.orguva.nlsmpdb.ca

The third step is the oxidation of TMABA, catalyzed by 4-N-trimethylaminobutyraldehyde dehydrogenase (TMABA-DH). wikipedia.orgmdpi.com This enzyme is a cytosolic, NAD+-dependent dehydrogenase that converts TMABA into γ-butyrobetaine (GBB). uva.nlwikipedia.org While TMABA-DH has been identified and purified from sources like rat liver, the specific human gene has not been definitively identified, although human aldehyde dehydrogenase 9 (ALDH9) shows high sequence identity and similar substrate specificity. wikipedia.orgmdpi.comuva.nl

The final and rate-limiting step in L-carnitine biosynthesis is the stereospecific hydroxylation of γ-butyrobetaine to form L-carnitine. nih.govnih.gov This reaction is catalyzed by γ-butyrobetaine hydroxylase (BBOX), also known as γ-butyrobetaine dioxygenase. mdpi.comnih.gov Like TMLH, BBOX is a 2-oxoglutarate and iron(II)-dependent dioxygenase. wikipedia.orgcreative-proteomics.com It performs a stereospecific hydroxylation at the C-3 position of GBB, ensuring the production of the biologically active L-isomer of carnitine. wikipedia.orgnih.govresearchgate.net In humans, BBOX is highly expressed in the liver, kidneys, and brain, which are the primary sites of L-carnitine synthesis. oregonstate.eduekb.egnih.gov

Enzymatic Cascade in L-Carnitine Production

4-N-Trimethylaminobutyraldehyde Dehydrogenase Activity

The formation of trans-2-Decenoyl-L-carnitine, a medium-chain acylcarnitine, is intricately linked to the broader processes of fatty acid metabolism. Its biosynthesis occurs through several key pathways, reflecting the cell's dynamic management of lipid molecules for energy production and metabolic balance.

Direct Esterification with L-Carnitine

One of the primary routes for the formation of this compound is through the direct esterification of the fatty acid trans-2-decenoic acid with L-carnitine. This reaction is catalyzed by a family of enzymes known as carnitine acyltransferases. nih.gov These enzymes facilitate the reversible transfer of an acyl group from a coenzyme A (CoA) thioester to L-carnitine, forming an acylcarnitine and releasing free CoA. mdpi.com

In the context of this compound, the precursor is trans-2-decenoyl-CoA. The esterification process is crucial for maintaining the equilibrium between acyl-CoAs and free CoA within cellular compartments, a vital aspect of metabolic regulation. mdpi.com While L-carnitine can be obtained from dietary sources such as meat and dairy products, it is also synthesized endogenously from the amino acids lysine and methionine. wikipedia.orgbevital.nocreative-proteomics.com

Derivation via Peroxisomal β-Oxidation of Longer-Chain Acylcarnitines

This compound can also be a product of the β-oxidation of longer-chain fatty acids within peroxisomes. mdpi.com Peroxisomes are cellular organelles that, among other functions, are responsible for the initial breakdown of very-long-chain fatty acids (VLCFAs), which are fatty acids with 22 or more carbons. wikipedia.orgresearchgate.net

During peroxisomal β-oxidation, long-chain fatty acids are shortened, producing acetyl-CoA and a chain-shortened acyl-CoA in each cycle. wikipedia.orgresearchgate.net When a longer-chain fatty acid undergoes this process, it can be broken down into medium-chain acyl-CoAs, including trans-2-decenoyl-CoA. This intermediate can then be esterified with L-carnitine to form this compound. mdpi.com This pathway is particularly significant as it provides a mechanism for the cell to handle fatty acids that are too long to be directly metabolized by the mitochondria. wikipedia.org The resulting medium-chain acylcarnitines can then be transported to the mitochondria for complete oxidation. mdpi.com

Role of Carnitine Octanoyltransferase (CrOT) in Medium-Chain Acylcarnitine Synthesis

The enzyme Carnitine Octanoyltransferase (CrOT) plays a pivotal role in the synthesis of medium-chain acylcarnitines, including this compound, particularly within the peroxisomes. mdpi.com CrOT exhibits a substrate preference for medium-chain acyl-CoAs, which typically range from 6 to 10 carbon atoms in length. mdpi.comresearchgate.net

This enzyme catalyzes the transfer of medium-chain fatty acyl groups from CoA to L-carnitine, facilitating their export from the peroxisome. mdpi.comresearchgate.net By converting medium-chain acyl-CoAs into their carnitine esters, CrOT enables these molecules to be transported out of the peroxisome and subsequently into the mitochondria for the final stages of β-oxidation and energy production. mdpi.com Research has shown that CrOT is responsible for the synthesis of various medium-chain acylcarnitines in peroxisomes.

Integration into Lipid Metabolism and Energy Homeostasis

The formation and subsequent metabolic fate of this compound are integral to the broader landscape of lipid metabolism and the maintenance of cellular energy balance. The transport of fatty acids into the mitochondria for β-oxidation is a critical and tightly regulated process.

The Carnitine Shuttle System in Mitochondrial Fatty Acid Transport

The carnitine shuttle system is a crucial transport mechanism that facilitates the entry of long-chain fatty acids into the mitochondrial matrix, where β-oxidation occurs. khanacademy.orgnih.gov This system is essential because the inner mitochondrial membrane is impermeable to long-chain fatty acyl-CoAs. wikipedia.org However, it is important to note that the oxidation of medium-chain fatty acids, such as the decenoyl group in this compound, is largely considered to be independent of the carnitine shuttle. nih.govcocukmetabolizma.com These medium-chain fatty acids can diffuse more freely across the mitochondrial membranes. khanacademy.org

The carnitine shuttle involves a series of coordinated steps:

Activation of fatty acids to their CoA esters in the cytoplasm. creative-proteomics.com

Transfer of the acyl group from CoA to carnitine, a reaction catalyzed by Carnitine Palmitoyltransferase I (CPT-I) on the outer mitochondrial membrane. khanacademy.orgwikipedia.org

Translocation of the resulting acylcarnitine across the inner mitochondrial membrane by the carnitine-acylcarnitine translocase (CACT). khanacademy.orgnih.gov

Conversion of the acylcarnitine back to acyl-CoA by Carnitine Palmitoyltransferase II (CPT-II) within the mitochondrial matrix, releasing free carnitine. khanacademy.orgnih.gov

Carnitine Palmitoyltransferase I (CPT-I) Function

Carnitine Palmitoyltransferase I (CPT-I) is the rate-limiting enzyme of the carnitine shuttle and a key regulatory point in long-chain fatty acid oxidation. wikipedia.orgplos.org CPT-I is located on the outer mitochondrial membrane and is responsible for catalyzing the conversion of long-chain fatty acyl-CoAs to their corresponding acylcarnitines. khanacademy.orgwikipedia.org There are different isoforms of CPT-I, with CPT-IA being the liver isoform and CPT-IB found in muscle. nih.govhealth.wa.gov.au

While CPT-I is essential for the transport of long-chain fatty acids, its role in the direct transport of medium-chain fatty acids like decenoic acid is minimal, as these can enter the mitochondria more directly. khanacademy.orgnih.govcocukmetabolizma.com However, the formation of this compound in the peroxisomes and its subsequent transport underscores the interconnectedness of different cellular compartments in fatty acid metabolism.

Data Tables

EnzymeLocationSubstrate(s)Product(s)Function in this compound Metabolism
Carnitine Acyltransferases Mitochondria, PeroxisomesAcyl-CoA, L-CarnitineAcylcarnitine, CoACatalyze the direct esterification of trans-2-decenoyl-CoA with L-carnitine. nih.govmdpi.com
Carnitine Octanoyltransferase (CrOT) PeroxisomesMedium-chain acyl-CoAs, L-CarnitineMedium-chain acylcarnitines, CoAKey enzyme in the peroxisomal synthesis of medium-chain acylcarnitines, including this compound. mdpi.comresearchgate.net
Carnitine Palmitoyltransferase I (CPT-I) Outer Mitochondrial MembraneLong-chain acyl-CoAs, L-CarnitineLong-chain acylcarnitines, CoARate-limiting enzyme for the transport of long-chain fatty acids into mitochondria; less directly involved with medium-chain fatty acids. wikipedia.orgplos.org
Metabolic PathwayCellular LocationKey PrecursorsKey ProductsRelevance to this compound
Direct Esterification Cytosol, Peroxisomestrans-2-decenoyl-CoA, L-CarnitineThis compoundA primary pathway for the formation of this compound. mdpi.com
Peroxisomal β-Oxidation PeroxisomesVery-long-chain fatty acidsChain-shortened acyl-CoAs (e.g., trans-2-decenoyl-CoA), Acetyl-CoAGenerates the medium-chain precursor for the synthesis of this compound. wikipedia.orgresearchgate.net
Carnitine Shuttle MitochondriaLong-chain acylcarnitinesLong-chain acyl-CoAsPrimarily for long-chain fatty acid transport; medium-chain acylcarnitines like this compound have a more independent transport mechanism. khanacademy.orgnih.govcocukmetabolizma.com
Carnitine:Acylcarnitine Translocase (CAC/SLC25A20) Exchange Mechanism

The transport of acylcarnitines, including those with unsaturated acyl chains like this compound, across the inner mitochondrial membrane is mediated by the carnitine:acylcarnitine translocase (CAC), also known as solute carrier family 25 member 20 (SLC25A20). uniprot.orgnih.govuniprot.org This transporter facilitates an electroneutral exchange of acylcarnitines from the intermembrane space for free carnitine from the mitochondrial matrix. uniprot.orgnih.gov

The mechanism is a crucial step in the carnitine shuttle, which is responsible for the translocation of long-chain fatty acids into the mitochondria for β-oxidation. nih.govencyclopedia.pub The CAC is capable of transporting a wide range of acylcarnitines, from short-chain to long-chain derivatives. uniprot.orgnih.gov This broad specificity ensures that various fatty acids, once activated to their acyl-CoA form and then converted to acylcarnitines by carnitine palmitoyltransferase I (CPT-I), can enter the mitochondrial matrix. encyclopedia.pubcreative-proteomics.com

Deficiencies in the CAC can lead to a group of genetic disorders known as carnitine-acylcarnitine translocase deficiency (CACTD), characterized by impaired fatty acid oxidation. uniprot.orgresearchgate.net

Carnitine Palmitoyltransferase II (CPT-II) Activity

Once inside the mitochondrial matrix, the acylcarnitine, such as this compound, interacts with carnitine palmitoyltransferase II (CPT-II). encyclopedia.pubcreative-proteomics.com This enzyme is located on the matrix side of the inner mitochondrial membrane. creative-proteomics.commdpi.com CPT-II catalyzes the conversion of the acylcarnitine back into its corresponding acyl-CoA, in this case, trans-2-decenoyl-CoA, and releases a molecule of free L-carnitine. nih.govencyclopedia.pub

The regenerated trans-2-decenoyl-CoA is now available for the β-oxidation pathway within the mitochondria. The free carnitine is then transported back to the intermembrane space by the CAC in exchange for another incoming acylcarnitine molecule, completing the shuttle cycle. nih.govencyclopedia.pub CPT-II, in conjunction with CPT-I and CAC, plays a vital role in the regulation of fatty acid oxidation. mdpi.comnih.gov Genetic defects in the CPT2 gene can lead to CPT-II deficiency, a common inherited disorder of long-chain fatty acid oxidation with varying clinical presentations. mdpi.comuniprot.orgmedlineplus.gov

Role in Unsaturated Fatty Acid β-Oxidation

The β-oxidation of unsaturated fatty acids, such as the parent fatty acid of this compound, requires additional enzymatic steps compared to the oxidation of saturated fatty acids. This is due to the presence of double bonds in their acyl chains, which can be in positions that are not suitable for the standard β-oxidation enzymes.

Action of Acyl-CoA Dehydrogenases (e.g., Long-chain Specific Acyl-CoA Dehydrogenase)

The first step in each cycle of β-oxidation is catalyzed by a family of enzymes known as acyl-CoA dehydrogenases (ACADs). wikipedia.org These enzymes introduce a trans double bond between the α and β carbons (C2 and C3) of the acyl-CoA thioester. wikipedia.org There are several ACADs with varying specificities for the chain length of the fatty acyl-CoA. For a ten-carbon unsaturated fatty acyl-CoA like decenoyl-CoA, a medium-chain acyl-CoA dehydrogenase (MCAD) would typically be involved. wikipedia.orghmdb.ca Long-chain specific acyl-CoA dehydrogenase (LCAD) acts on longer chain fatty acids. uniprot.org The product of this reaction is a trans-2-enoyl-CoA. uniprot.org

Involvement of Enoyl-CoA Isomerases (Δ3,5,Δ2,4-enoyl CoA isomerase; Δ3,Δ2-enoyl CoA isomerase)

When the β-oxidation of an unsaturated fatty acid reaches a pre-existing double bond, the standard enzymatic machinery may not be able to process it directly. uva.nl This is where enoyl-CoA isomerases become essential. These enzymes are responsible for repositioning the double bonds to allow β-oxidation to proceed. wikipedia.org

For instance, if a cis- or trans-3-enoyl-CoA intermediate is formed, Δ³,Δ²-enoyl-CoA isomerase (ECI) catalyzes its conversion to the corresponding trans-2-enoyl-CoA, which is a substrate for the next enzyme in the β-oxidation spiral, enoyl-CoA hydratase. uva.nlwikipedia.org In the degradation of polyunsaturated fatty acids, another isomerase, Δ³,⁵,Δ²,⁴-dienoyl-CoA isomerase, may be required to convert a 3,5-dienoyl-CoA intermediate into a 2,4-dienoyl-CoA. nih.govplos.org

Function of 2,4-Dienoyl CoA Reductase in Dienoyl-CoA Processing

The β-oxidation of polyunsaturated fatty acids often leads to the formation of a 2,4-dienoyl-CoA intermediate. plos.orgwikipedia.org This intermediate cannot be directly metabolized by the subsequent enzymes of the β-oxidation pathway. 2,4-Dienoyl-CoA reductase (DECR) is the enzyme that resolves this issue. wikipedia.org

Enzymology and Reaction Kinetics Pertaining to Trans 2 Decenoyl L Carnitine Metabolism

Kinetic Characterization of Carnitine Acyltransferases and Related Enzymes

Carnitine acyltransferases are a family of enzymes that catalyze the reversible transfer of acyl groups between coenzyme A (CoA) and L-carnitine, a process essential for transporting fatty acids across mitochondrial membranes. researchgate.netnih.gov The primary enzymes involved are carnitine palmitoyltransferase I (CPT1), carnitine palmitoyltransferase II (CPT2), and carnitine octanoyltransferase (CROT). mdpi.com

CPT2, located on the inner mitochondrial membrane, is responsible for converting acylcarnitines back into their corresponding acyl-CoA esters within the mitochondrial matrix, where β-oxidation occurs. cocukmetabolizma.com Studies on the substrate specificity of human CPT2 have shown that it is most active with medium-chain (C8–C12) and long-chain (C14–C18) saturated acyl-CoA esters. nih.gov However, its activity with unsaturated intermediates, particularly trans-2-enoyl-CoA species, is markedly lower. nih.govcore.ac.uk For instance, the activity of CPT2 with trans-2-dodecenoyl-CoA (C12:1) and trans-2-hexadecenoyl-CoA (C16:1) was found to be only 1% and 1.5%, respectively, compared to their saturated counterparts. core.ac.uk This suggests that trans-2-decenoyl-CoA is likely a poor substrate for the reverse reaction catalyzed by CPT2 to form trans-2-decenoyl-L-carnitine. Furthermore, trans-2-hexadecenoyl-CoA has been shown to act as a competitive inhibitor of CPT2 with a Ki of 18.8 μM. nih.gov

Table 1: Relative Activity of Human CPT2 with Various Acyl-CoA Substrates

SubstrateRelative Activity (%)Reference
C12:0-CoA (Lauryl-CoA)100 core.ac.uk
trans-2-C12:1-CoA (trans-2-Dodecenoyl-CoA)1 core.ac.uk
C16:0-CoA (Palmitoyl-CoA)100 core.ac.uk
trans-2-C16:1-CoA (trans-2-Hexadecenoyl-CoA)1.5 core.ac.uk

Mechanistic Studies of Enzymes in L-Carnitine Biosynthesis

The endogenous biosynthesis of L-carnitine is a well-defined, four-step enzymatic pathway that begins with the essential amino acid lysine (B10760008). wikipedia.orgoregonstate.edu This process does not involve fatty acids or their acylcarnitine derivatives like this compound. The pathway is highly conserved and crucial for organisms to produce their own carnitine supply, supplementing dietary intake. wikipedia.org

The four key enzymes in this pathway are:

Nε-trimethyllysine hydroxylase (TMLH): This iron and 2-oxoglutarate-dependent oxygenase catalyzes the first step, hydroxylating Nε-trimethyllysine to produce 3-hydroxy-Nε-trimethyllysine. wikipedia.orgmdpi.com

3-hydroxy-N-trimethyllysine aldolase (B8822740) (HTMLA): This enzyme cleaves 3-hydroxy-Nε-trimethyllysine into γ-trimethylaminobutyraldehyde (TMABA) and glycine. mdpi.com

4-N-trimethylaminobutyraldehyde dehydrogenase (TMABADH): An NAD+-dependent enzyme that oxidizes TMABA to yield γ-butyrobetaine (γBB). wikipedia.orgmdpi.com

γ-butyrobetaine hydroxylase (BBOX): This is the final and rate-limiting enzyme in the pathway. mdpi.comphysiology.org It is a 2-oxoglutarate-dependent oxygenase that catalyzes the stereospecific hydroxylation of γ-butyrobetaine to form L-carnitine. researchgate.netwikipedia.org

Therefore, mechanistic studies of L-carnitine biosynthesis confirm that its production is derived from amino acid metabolism, entirely separate from the fatty acid β-oxidation pathway where this compound functions as a transport intermediate.

Substrate Specificity and Catalytic Efficiency of Relevant Dehydrogenases and Reductases

Once this compound is transported into the mitochondrial matrix and converted to trans-2-decenoyl-CoA, it enters the β-oxidation cycle. This spiral involves several enzymes, including dehydrogenases and hydratases, which act on the acyl-CoA form of the molecule.

The second step of β-oxidation is catalyzed by enoyl-CoA hydratase (ECH), which hydrates the double bond of trans-2-enoyl-CoA substrates. The third step is catalyzed by 3-hydroxyacyl-CoA dehydrogenase (HAD), which oxidizes the resulting 3-hydroxyacyl-CoA. portlandpress.com In many organisms, including Escherichia coli, these activities are part of a multifunctional enzyme complex. nih.gov

Kinetic studies of the E. coli trifunctional enzyme (EcTFE) provide insight into the efficiency of these reactions with a 10-carbon substrate. The ECH active site of EcTFE shows a catalytic efficiency (kcat/KM) that is 10-20 fold lower with 2E-decenoyl-CoA compared to the shorter 2E-butenoyl-CoA. portlandpress.com This indicates a preference for shorter-chain substrates. The HAD active site also demonstrates a higher kcat for shorter-chain hydroxyacyl-CoAs. portlandpress.com

In peroxisomes, a different set of enzymes handles fatty acid oxidation. The D-bifunctional protein possesses D-3-hydroxyacyl-CoA dehydratase and D-3-hydroxyacyl-CoA dehydrogenase activities and is proposed to play a major role in the peroxisomal oxidation of fatty acids. nih.gov Furthermore, human peroxisomal 2,4-dienoyl-CoA reductase, an enzyme involved in the oxidation of polyunsaturated fatty acids, has been shown to be active with 2,4-decadienoyl-CoA, reducing it to a trans-3-enoyl-CoA intermediate that is then isomerized to trans-2-enoyl-CoA. nih.gov

Table 2: Apparent Michaelis-Menten Constants for E. coli Trifunctional Enzyme (EcTFE) with Decenoyl-CoA Substrates

Enzyme ActivitySubstrateKM (μM)kcat (s-1)kcat/KM (μM-1s-1)Reference
Enoyl-CoA Hydratase (ECH)2E-decenoyl-CoA13.8 ± 1.110.7 ± 0.30.78 portlandpress.com
3-Hydroxyacyl-CoA Dehydrogenase (HAD)3S-hydroxydecanoyl-CoA15.2 ± 1.22.5 ± 0.10.16 portlandpress.com

Enzyme Activity Assays and Methodologies

A variety of methodologies are employed to study the enzymes involved in this compound metabolism.

Carnitine Acyltransferase Assays: The activity of carnitine acyltransferases like CPT2 is commonly measured using a radiometric forward assay. uam.es This method involves incubating the enzyme source with the acyl-CoA substrate (e.g., trans-2-decenoyl-CoA) and radiolabeled L-[methyl-3H]carnitine. The reaction produces a radiolabeled acylcarnitine, which is then separated from the unreacted L-carnitine and quantified by scintillation counting.

Dehydrogenase and Hydratase Assays: The activity of 3-hydroxyacyl-CoA dehydrogenase (HAD) is typically determined spectrophotometrically. portlandpress.com The assay measures the rate of NAD+ reduction to NADH by monitoring the increase in absorbance at 340 nm. portlandpress.com The substrate for this reaction, 3-hydroxyacyl-CoA, can be generated in situ by a coupled reaction with enoyl-CoA hydratase.

Enoyl-CoA hydratase (ECH) activity can be assayed by directly monitoring the hydration of the trans-2-enoyl-CoA double bond. This causes a decrease in absorbance at approximately 263 nm, which can be followed spectrophotometrically.

Mass Spectrometry-Based Methods: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a robust and highly sensitive method for the analysis and quantification of acylcarnitines, including this compound. sigmaaldrich.comcreative-proteomics.com This technique allows for the simultaneous detection of a wide profile of acylcarnitines from biological samples, making it invaluable for diagnosing metabolic disorders. sigmaaldrich.comcreative-proteomics.com For enzyme kinetic studies, ESI-MS/MS can be used to quantify the specific acylcarnitine product generated in an enzyme reaction, as has been done to determine the substrate specificity of CPT2. nih.govcore.ac.uk

Advanced Analytical Methodologies for Research on Trans 2 Decenoyl L Carnitine

Quantitative Analysis by Mass Spectrometry-Based Techniques

Mass spectrometry (MS) coupled with liquid chromatography (LC) has become a robust and efficient methodology for the analysis of acylcarnitines. sigmaaldrich.com This combination offers the high sensitivity required for detecting these compounds and allows for the analysis of multiple disorders from a single sample injection. sigmaaldrich.com

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is a powerful technique for the quantitative analysis of acylcarnitines. It provides improved chromatographic separation and sensitivity compared to traditional HPLC-MS/MS methods. creative-proteomics.com UPLC-MS/MS has been successfully employed in metabolomics profiling to identify and quantify a wide range of metabolites, including trans-2-Decenoyl-L-carnitine, in various biological samples. ahajournals.orgnih.gov

One of the key advantages of UPLC-MS/MS is its ability to separate constitutional isomers and diastereomers of acylcarnitines, which is often not possible with flow injection analysis-tandem mass spectrometry (FIA-MS/MS). mcmaster.canih.gov This separation is critical for accurate quantification and to avoid false-positive results. For instance, a study utilizing UPLC-MS/MS was able to separate and quantify 66 different acylcarnitines, demonstrating the technique's capability for detailed acylcarnitine profiling. nih.gov

The general workflow for UPLC-MS/MS analysis of acylcarnitines involves sample preparation, chromatographic separation, and detection by the mass spectrometer. Sample preparation often includes protein precipitation and may involve derivatization to improve chromatographic properties and ionization efficiency. nih.govacs.org The separated analytes are then introduced into the mass spectrometer, where they are ionized and fragmented. Multiple reaction monitoring (MRM) is a common acquisition mode used for quantification, where specific precursor-to-product ion transitions are monitored for each analyte, providing high selectivity and sensitivity. mcmaster.ca

A study on coronary artery disease utilized a liquid chromatography-tandem mass spectrometry system (LC-MS/MS) to analyze metabolites, including trans-2-Dodecenoyl-carnitine, a related medium-chain acylcarnitine. mdpi.com This highlights the application of such methods in clinical research to investigate the role of acylcarnitines in disease. mdpi.com

Stable isotope dilution (SID) is a widely used method for the absolute quantification of analytes, including acylcarnitines. creative-proteomics.com This technique involves adding a known amount of a stable isotope-labeled internal standard (IS) of the analyte of interest to the sample at the beginning of the analytical procedure. nih.gov The ratio of the signal from the endogenous analyte to the signal from the IS is then used for quantification. nih.gov

The use of stable isotope-labeled internal standards, such as d3-decanoyl-carnitine, helps to correct for variations in sample preparation, chromatographic retention, and ionization efficiency, leading to highly accurate and precise measurements. nih.gov For acylcarnitines where a corresponding stable isotope-labeled standard is not available, a closely related standard with a similar retention time can be used for semi-quantification. nih.gov

Several suppliers offer stable isotope-labeled standards for a variety of acylcarnitines, including deuterated forms of decenoyl-L-carnitine. shoko-sc.co.jpotsuka.co.jp For example, this compound-(N-methyl-d3) is available as an analytical standard. sigmaaldrich.com

The table below provides an example of internal standards used in acylcarnitine analysis:

Internal StandardAbbreviation
d9-carnitined9-C0
d3-acetyl-carnitined3-C2
d3-propionyl-carnitined3-C3
d3-butyryl-carnitined3-C4
d9-isovaleryl-carnitined9-C5
d3-hexanoyl-carnitined3-C6
d3-octanoyl-carnitined3-C8
d3-decanoyl-carnitined3-C10
d3-dodecanoyl-carnitined3-C12
d3-tetradecanoyl-carnitined3-C14
d3-hexadecanoyl-carnitined3-C16
d3-octadecanoyl-carnitined3-C18

This table is for illustrative purposes and includes a selection of commonly used internal standards. nih.gov

High-throughput metabolomics profiling allows for the simultaneous measurement of a large number of metabolites in biological samples, providing a comprehensive snapshot of the metabolic state. creative-proteomics.com These studies often utilize UPLC-MS/MS platforms to achieve the necessary separation and sensitivity for a wide range of compounds, including this compound. ahajournals.orgnih.gov

In a multicohort metabolomics analysis investigating atrial fibrillation, untargeted metabolomics profiling was performed using UPLC coupled to a Quadrupole Time-Of-Flight Mass Spectrometer (Q-TOF-MS). ahajournals.orgnih.gov This approach allowed for the identification of numerous metabolites, and in one study, 9-decenoylcarnitine was found to be associated with incident atrial fibrillation. ahajournals.org

Metabolomics studies can be performed on various biological matrices, including plasma, urine, and tissue homogenates. nih.govacs.org Sample preparation for high-throughput analysis is often streamlined, sometimes involving a simple protein precipitation step without the need for derivatization. acs.org The resulting data is complex and requires sophisticated bioinformatics tools for processing, peak alignment, and statistical analysis to identify significant metabolic changes. ahajournals.org

A study on human spermatozoa and seminal plasma used a combination of LC-MS/MS and FIA-MS/MS to determine the concentrations of various metabolites, including acylcarnitines. nih.gov This research highlighted correlations between different acylcarnitines, such as a negative correlation between C2 and C3 levels in sperm and decenoyl-L-carnitine levels. nih.gov

Application of Stable Isotope Dilution for Absolute Quantification

Chromatographic Separation for Isomer Distinction (e.g., HPLC)

The separation of isomers is a significant challenge in acylcarnitine analysis, as many acylcarnitines have the same molecular weight but different structures and biological functions. mcmaster.ca High-Performance Liquid Chromatography (HPLC) is a crucial technique for separating these isomers before detection by mass spectrometry. sigmaaldrich.com

The use of reversed-phase C18 columns is common for the separation of acylcarnitine isomers. acs.org In some cases, a combination of isocratic and gradient elution is employed to achieve optimal separation. mcmaster.ca Hydrophilic Interaction Liquid Chromatography (HILIC) is another valuable approach, particularly for the separation of polar acylcarnitines, and can often be performed without derivatization. acs.orgsigmaaldrich.com

A study demonstrated the successful separation of butyryl- and isobutyrylcarnitine, as well as valeryl- and isovalerylcarnitine, using an LC-MS/MS method with prior derivatization. mcmaster.ca Another method utilized sequential ion-exchange and reversed-phase chromatography on a single non-end-capped C8 column to separate derivatized carnitine and acylcarnitines. nih.govresearchgate.net This two-dimensional approach enhances the separation of these compounds from matrix components and from each other. nih.govnih.gov

The table below illustrates the challenge of isobaric interferences that can be addressed by chromatographic separation:

AcylcarnitineIsobaric Interference
ButyrylcarnitineIsobutyrylcarnitine
ValerylcarnitineIsovalerylcarnitine
AcetylcarnitineGlutamate (B1630785)

This table provides examples of common isobaric interferences in acylcarnitine analysis. mcmaster.ca

Method Development for Derivatization and Detection

Derivatization is often employed in the analysis of acylcarnitines to improve their chromatographic properties, increase their ionization efficiency in the mass spectrometer, and enhance the sensitivity of detection. nih.govnih.gov Because L-carnitine and its acyl derivatives are highly polar and lack a strong chromophore, direct detection by UV or fluorescence can be challenging. koreascience.kr

A common derivatization strategy is the formation of butyl esters by reacting the acylcarnitines with butanolic HCl. nih.govmcmaster.ca This butylation increases the ionization efficiency and can help to discriminate between certain isobaric species. nih.gov Another approach involves derivatization with pentafluorophenacyl trifluoromethanesulfonate, which is reported to be a rapid and complete reaction with no evidence of acylcarnitine hydrolysis. nih.govresearchgate.net For fluorescence detection, derivatization with agents like 1-aminoanthracene (B165094) can be used. koreascience.kr

However, derivatization can also introduce complications, such as the potential for partial hydrolysis of acylcarnitines. restek.com Therefore, some methods have been developed for the analysis of underivatized acylcarnitines, particularly using HILIC chromatography. creative-proteomics.comacs.orgrestek.com

The fragmentation of derivatized acylcarnitines in the mass spectrometer is a key aspect of their detection. Butylated acylcarnitines typically produce a prominent fragment ion at m/z 85, which is often used for quantification. nih.gov Derivatization with pentafluorophenacyl esters leads to characteristic product ions, such as a strong product ion at m/z 311 for the carnitine ester and a loss of m/z 59 for acylcarnitine esters. nih.gov

Synthesis and Validation of Analytical Reference Standards for Research

The availability of high-purity analytical reference standards is essential for the accurate identification and quantification of this compound and other acylcarnitines. sigmaaldrich.comsigmaaldrich.com While some standards are commercially available, researchers often need to synthesize specific acylcarnitines that are not readily accessible. nih.govnih.gov

The synthesis of acyl-L-carnitines can be achieved by reacting L-carnitine hydrochloride with the appropriate carboxylic acid or its corresponding acid chloride. sigmaaldrich.com The reaction mixture is typically heated, and the progress is monitored by techniques like thin-layer chromatography (TLC). sigmaaldrich.com Purification of the synthesized acylcarnitines is often necessary to remove unreacted starting materials and byproducts. This can involve a multi-step process, such as cation-exchange solid-phase extraction followed by preparative HPLC. nih.gov

Once synthesized, the purity and identity of the reference standards must be rigorously validated. This can be done using techniques like HPLC to assess purity and mass spectrometry to confirm the molecular weight and structure. sigmaaldrich.com For quantitative applications, the concentration of the standard solutions needs to be accurately determined. nih.gov

Analytical standards for this compound and its stable isotope-labeled counterpart, this compound-(N-methyl-d3), are commercially available and are specified as being of analytical standard grade with a high purity as determined by HPLC. sigmaaldrich.comsigmaaldrich.com These standards are crucial for method development, validation, and as quality control materials in research and clinical testing. sigmaaldrich.com

Investigative Studies on the Physiological and Biochemical Significance of Trans 2 Decenoyl L Carnitine

Contributions to Mitochondrial Bioenergetics and Fatty Acid Oxidation Flux

Trans-2-Decenoyl-L-carnitine is a medium-chain acylcarnitine, an ester formed from the conjugation of L-carnitine with trans-2-decenoic acid. hmdb.ca Acylcarnitines are fundamental to cellular energy homeostasis, primarily by facilitating the transport of fatty acyl groups from the cytoplasm into the mitochondrial matrix for β-oxidation, the process that breaks down fatty acids to produce energy in the form of ATP. hmdb.cahmdb.canih.gov L-carnitine and its acyl esters are essential for the oxidative catabolism of fatty acids. bevital.no The transport of long-chain fatty acids across the inner mitochondrial membrane is particularly dependent on this system, which involves a series of enzymes and transporters known as the carnitine shuttle. nih.govnih.govnih.gov

The flux of fatty acid oxidation (FAO) is intricately linked to the formation and metabolism of acylcarnitines. In situations where FAO is impaired, such as in inherited disorders of mitochondrial β-oxidation, there is an intramitochondrial accumulation of acyl-CoA esters. plos.org These acyl-CoAs are then converted to their corresponding acylcarnitines, which can cross cellular membranes and enter the bloodstream. plos.orgnih.gov Consequently, the profile of acylcarnitines in the blood can serve as a diagnostic marker for metabolic disturbances. bevital.noplos.org For instance, in mouse models with a deficiency in 2,4-dienoyl-CoA reductase (DECR), an auxiliary enzyme in the β-oxidation of unsaturated fatty acids, a significant increase in serum acylcarnitines, particularly decadienoylcarnitine, is observed upon fasting. plos.org This accumulation signifies a halt in the oxidation pathway, highlighting the role of these intermediates as indicators of metabolic flux and bottlenecks. plos.org

Regulatory Roles in Cellular Metabolic States

A crucial function of the carnitine pool is the modulation of the intramitochondrial ratio of acetyl-CoA to free coenzyme A (CoA). nih.govbevital.nonih.gov This ratio is a critical metabolic sensor that regulates the activity of several vital mitochondrial enzymes involved in the TCA cycle, gluconeogenesis, and fatty acid oxidation. bevital.nod-nb.info When fatty acid or glucose oxidation rates are high, the production of acetyl-CoA can exceed its rate of entry into the TCA cycle, leading to an increase in the acetyl-CoA/CoA ratio. caldic.com

L-carnitine acts as a buffer for this excess by accepting acetyl groups from acetyl-CoA, a reaction catalyzed by carnitine acetyltransferase, to form acetylcarnitine. nih.govnih.gov This process releases free CoA, thereby lowering the acetyl-CoA/CoA ratio and ensuring that CoA-dependent reactions can continue optimally. nih.govfrontiersin.org The formation of acetylcarnitine represents a mechanism for storing and transporting acetyl groups out of the mitochondria, which is critical for maintaining metabolic flexibility between fasting (fat oxidation) and fed (glucose oxidation) states. nih.gov

The intramitochondrial acetyl-CoA/CoA ratio directly impacts carbohydrate metabolism by modulating the activity of the pyruvate (B1213749) dehydrogenase complex (PDH). nih.gov PDH is the key enzyme that catalyzes the irreversible conversion of pyruvate, the end-product of glycolysis, into acetyl-CoA, thus linking glycolysis to the TCA cycle. nih.govmdpi.com High levels of acetyl-CoA inhibit the PDH complex. nih.govnih.gov

By buffering excess acetyl-CoA, the carnitine system can relieve this inhibition. The transfer of acetyl groups from acetyl-CoA to carnitine decreases the local acetyl-CoA concentration, which in turn stimulates PDH activity and promotes glucose oxidation. nih.govnih.gov Studies in isolated human skeletal muscle mitochondria and in endurance athletes have demonstrated that L-carnitine supplementation enhances PDH activity. nih.govnih.gov This stimulation of pyruvate flux through PDH is beneficial, as it directs glucose-derived carbons toward oxidation for energy rather than toward lactate (B86563) production, which can contribute to intracellular acidosis. nih.gov L-carnitine has also been shown to improve PDH flux in patients with non-alcoholic fatty liver disease (NAFLD). mdpi.com

Modulation of Intramitochondrial Acetyl-CoA/CoA Ratio

Functions in Acyl Group Homeostasis and Metabolic Burden Alleviation

The carnitine system is integral to maintaining acyl group homeostasis by removing surplus acyl groups from mitochondria. bevital.no This function is particularly important under conditions of metabolic stress or inborn errors of metabolism, where the accumulation of specific acyl-CoA esters can become toxic. nih.govnih.gov High levels of certain acyl-CoAs can inhibit crucial enzymes involved in energy metabolism. nih.gov

L-carnitine conjugates with these excess acyl groups to form acylcarnitines, such as this compound. nih.gov These acylcarnitine esters can then be transported out of the mitochondria and subsequently excreted from the body via urine or bile. nih.govnih.gov This "detoxification" pathway helps to alleviate the metabolic burden imposed by the accumulation of incompletely metabolized fatty acids, thereby maintaining metabolic flexibility and preventing cellular damage. nih.govnih.govd-nb.info

Intersections with Cellular Defense Mechanisms (e.g., Antioxidant and Anti-inflammatory Properties of Carnitines)

Beyond its primary role in metabolism, the carnitine family of compounds exhibits significant cellular defense functions, including antioxidant and anti-inflammatory activities. d-nb.infoekb.egscielo.br L-carnitine is recognized as a potent antioxidant capable of scavenging free radicals and protecting tissues from oxidative damage. ekb.egnih.govfrontiersin.org It can also bolster the body's endogenous antioxidant defenses by increasing the expression and activity of antioxidant enzymes. ekb.egscielo.br

The accumulation of fatty acids and their intermediates can induce mitochondrial dysfunction, leading to an increased generation of reactive oxygen species (ROS) and subsequent oxidative stress. nih.gov By facilitating the proper oxidation of fatty acids and clearing excess acyl groups, carnitine helps to mitigate this source of oxidative stress. frontiersin.org

Furthermore, L-carnitine supplementation has been demonstrated to reduce the levels of key inflammatory markers, including C-reactive protein (CRP), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). scielo.brnih.gov This anti-inflammatory effect may be linked to its ability to modulate cellular signaling pathways and reduce the oxidative stress that often triggers inflammatory responses. frontiersin.org Through these mechanisms, carnitines contribute to the protection of cellular components, including DNA and membranes, from damage induced by both oxidative and inflammatory insults. ekb.eg

Role in Organismal and Cellular Model Systems

The physiological roles of this compound and the broader carnitine system have been investigated in various model systems, providing valuable insights into their in vivo functions.

In organismal models, studies on mice with a genetic deficiency in the fatty acid oxidation enzyme 2,4-dienoyl-CoA reductase (DECR) revealed that fasting leads to a nine-fold increase in total serum acylcarnitines, with a notable accumulation of decadienoylcarnitine. plos.org These mice also exhibited fasting-induced hypoglycemia and an intolerance to cold, demonstrating the systemic consequences of a specific block in the FAO pathway. plos.org In another study, a foal suffering from atypical myopathy showed elevated serum levels of decenoylcarnitine, which was indicative of an inhibition of the medium-chain acyl-CoA dehydrogenase (MCAD) enzyme. nih.gov In a plant model using maize seeds, the application of carnitine was found to upregulate genes associated with mitochondrial respiration and increase the activity of enzymes like carnitine acyltransferase and citrate (B86180) synthase, pointing to a conserved role in coordinating fatty acid transport and energy production. mdpi.com

At the cellular level, experiments using isolated human skeletal muscle mitochondria have shown that L-carnitine directly stimulates the activity of the pyruvate dehydrogenase complex, which is accompanied by a significant increase in the synthesis of acetylcarnitine. nih.gov Additionally, microbial systems have been engineered for biotechnological applications; for example, specific strains of E. coli have been developed to biocatalytically synthesize trans-2-decenoic acid, the fatty acid component of this compound. researchgate.net

Interactive Data Table: Effects of Carnitine on Key Metabolic Enzymes

Enzyme/ProcessModel SystemObserved Effect of CarnitineReference(s)
Pyruvate Dehydrogenase (PDH) Complex Human Skeletal Muscle MitochondriaStimulation of activity nih.gov
Pyruvate Dehydrogenase (PDH) Complex Muscle of Endurance AthletesSignificant increase in activity nih.gov
Pyruvate Dehydrogenase (PDH) Complex Patients with NAFLDImproved flux mdpi.com
Carnitine Acyltransferase (CAT) Maize (Zea mays L.)Increased activity mdpi.com
Citrate Synthase (CS) Maize (Zea mays L.)Increased activity and gene expression mdpi.com
Cytochrome Oxidase (COX) Maize (Zea mays L.)Upregulated gene expression mdpi.com

Interactive Data Table: Acylcarnitine Levels in Model Systems

AcylcarnitineModel SystemConditionObservationReference(s)
Decadienoylcarnitine DECR-deficient miceFastingIncreased serum levels plos.org
Total Acylcarnitines DECR-deficient miceFasting9-fold increase in serum plos.org
Decenoylcarnitine Foal with Atypical MyopathyDisease StateHigh concentrations in serum nih.gov
Long-chain acylcarnitine Maize (Zea mays L.)Carnitine ApplicationSignificant changes in levels mdpi.com

Studies in Animal Models (General Metabolic Function)

Animal models have been instrumental in elucidating the role of this compound and other acylcarnitines in general metabolic function. These studies often involve inducing metabolic stress, such as fasting, to observe the subsequent changes in acylcarnitine profiles.

In a study involving a mouse model with a deficiency in 2,4-dienoyl-CoA reductase (DECR), an auxiliary enzyme in mitochondrial β-oxidation, researchers observed significant metabolic disturbances. plos.org When these genetically modified mice were fasted, they exhibited a marked increase in serum acylcarnitines, particularly decadienoylcarnitine, which is a product of the incomplete oxidation of linoleic acid. plos.org This accumulation indicates a bottleneck in the fatty acid oxidation pathway, highlighting the importance of DECR in the complete breakdown of unsaturated fatty acids. plos.org The total concentration of acylcarnitines in these mice increased nine-fold after fasting, compared to a two-fold increase in wild-type mice, demonstrating a severe impairment in their ability to utilize fatty acids for energy during periods of metabolic demand. plos.org

Furthermore, these DECR-deficient mice developed hepatic steatosis, with an accumulation of unsaturated fatty acids in liver triacylglycerols, and displayed stress-induced hypoglycemia. plos.org The study underscores the critical role of proper acylcarnitine metabolism in maintaining energy homeostasis, particularly during the transition from a fed to a fasted state. plos.org

The table below summarizes key findings from animal studies on acylcarnitine metabolism.

Animal ModelConditionKey FindingsReference
DECR-deficient miceFasting9-fold increase in total serum acylcarnitines, accumulation of decadienoylcarnitine, hepatic steatosis, hypoglycemia. plos.org
Breeding layersL-carnitine supplementationAltered blood biochemical profile (e.g., decreased total protein and cholesterol). agriculturejournals.cz

Investigations in Cell Culture Systems (e.g., Cardiomyocytes)

Cell culture systems, particularly those using cardiomyocytes, have provided valuable insights into the cellular functions of L-carnitine and its derivatives. These in vitro models allow for controlled investigations into the direct effects of these compounds on cellular mechanics and signaling pathways.

A study on aging rats demonstrated that long-term administration of L-carnitine had a novel inotropic effect on ventricular cardiomyocytes. nih.gov Cardiomyocytes isolated from rats treated with L-carnitine showed increased cell shortening and a higher amplitude of intracellular Ca2+ transients, which is indicative of enhanced contractility. nih.gov This suggests that L-carnitine can help restore the age-related decline in cardiomyocyte function by improving calcium homeostasis. nih.gov

In another line of research, L-carnitine was shown to promote the differentiation of bone marrow-derived c-kit+ progenitor cells into cardiomyocytes. tums.ac.ir This effect was mediated through the MAPK-ERK signaling pathway. tums.ac.ir The findings suggest a potential role for L-carnitine in cardiac regeneration and repair. tums.ac.ir

Furthermore, studies have highlighted the protective effects of L-carnitine in cardiomyocytes under stress. It has been shown to balance cardiac cell metabolism by increasing mitochondrial β-oxidation and reducing oxidative stress, necrosis, and inflammation. tums.ac.ir Animal studies have also indicated that metabolic reprogramming by inhibiting fatty acid oxidation in cardiomyocytes can enhance their resistance to hypoxia and promote proliferation, contributing to heart regeneration. mdpi.comnih.gov

The table below summarizes the effects of L-carnitine on cardiomyocytes in cell culture systems.

Cell TypeTreatmentObserved EffectsReference
Aging rat ventricular cardiomyocytesLong-term L-carnitine administrationIncreased cell shortening, enhanced Ca2+ transients, restored Ca2+ homeostasis. nih.gov
c-kit+ bone marrow progenitor cellsL-carnitinePromoted differentiation into cardiomyocytes via MAPK-ERK signaling. tums.ac.ir

Research on Tissue-Specific Carnitine Metabolism (e.g., Gut Epithelium)

Research into tissue-specific carnitine metabolism has revealed the gut epithelium as a site of de novo carnitine synthesis. This finding has significant implications for gut health and our understanding of systemic carnitine homeostasis.

A study in mice demonstrated that the intestinal epithelium expresses all five enzymes necessary for the synthesis of carnitine from lysine (B10760008) and methionine. nih.gov The expression of these enzymes was predominantly found in the villous surface epithelial cells throughout the small intestine. nih.gov

Crucially, the final and rate-limiting enzyme in this pathway, γ-butyrobetaine hydroxylase (BBOX1), was found to be highly active in the small intestine. nih.gov This local production of carnitine within the gut may play a vital role in maintaining the health and integrity of the intestinal lining. nih.gov

Deficiencies in carnitine have been linked to severe gut atrophy, ulceration, and inflammation in animal models. nih.gov Furthermore, genetic mutations in the carnitine transporters OCTN1 and OCTN2 have been associated with Crohn's disease in some populations. nih.gov The capacity of the gut epithelium to synthesize its own carnitine could help explain why clinical signs of carnitine deficiency are not always present in individuals with mutations in these transporters. nih.gov

The anaerobic metabolism of L-carnitine-derived γ-butyrobetaine to trimethylamine (B31210) (TMA) by human gut bacteria is another area of active research. biorxiv.org This process is significant because TMA is a precursor to trimethylamine N-oxide (TMAO), a metabolite linked to cardiovascular disease. biorxiv.org Understanding the microbial pathways involved in carnitine metabolism within the gut is crucial for elucidating the connection between diet, the gut microbiome, and human health. biorxiv.org

The table below highlights key findings related to carnitine metabolism in the gut epithelium.

Research FocusKey FindingsSignificanceReference
De novo carnitine synthesisMouse gut epithelium expresses all enzymes for carnitine biosynthesis.Local carnitine production may be crucial for gut health and integrity. nih.gov
Microbial metabolismGut bacteria anaerobically metabolize γ-butyrobetaine to TMA.Links dietary carnitine to the production of the disease-associated metabolite TMAO. biorxiv.org

Application as a Research Biomarker in Metabolic Pathway Analysis

This compound and other acylcarnitines serve as important biomarkers in the analysis of metabolic pathways, particularly in the context of inherited metabolic disorders and broader metabolic dysregulation.

The general role of acylcarnitines is to facilitate the transport of acyl-groups from the cytoplasm into the mitochondria for β-oxidation, the process of breaking down fatty acids to produce energy. hmdb.ca When this process is disrupted due to genetic defects or other metabolic disturbances, specific acylcarnitines accumulate and can be detected in bodily fluids like blood and urine.

Characterization of Fatty Acid Oxidation Disorders (Research Context)

The analysis of acylcarnitine profiles is a cornerstone in the research and diagnosis of fatty acid oxidation (FAO) disorders. Abnormal concentrations of specific acylcarnitines can pinpoint defects in the FAO pathway.

For instance, elevated levels of certain acylcarnitines are indicative of specific enzyme deficiencies. While not specific to this compound, the principle is well-established. For example, increased levels of trans-2-tetradecenoylcarnitine are observed in individuals with very long-chain acyl-CoA dehydrogenase (VLCAD) deficiency. hmdb.ca

The use of tandem mass spectrometry (LC-MS/MS) has revolutionized the screening for these disorders, allowing for the detection of a wide range of acylcarnitines, including this compound, in newborn screening programs. This early detection is critical for preventing the severe outcomes associated with these conditions, which can include neurological dysfunction and death.

The table below illustrates how specific acylcarnitines can serve as biomarkers for FAO disorders.

DisorderAccumulated Acylcarnitine(s)Reference
Very long-chain acyl-CoA dehydrogenase (VLCAD) deficiencytrans-2-Tetradecenoylcarnitine hmdb.ca
Medium-chain acyl-CoA dehydrogenase (MCAD) deficiencyMedium-chain acylcarnitines

Exploration in Metabolic Dysregulation Research

Beyond rare inherited disorders, acylcarnitine profiling is increasingly used in research to understand metabolic dysregulation in more common conditions such as diabetes, cardiovascular disease, and obesity.

Elevated levels of medium-chain acylcarnitines, which would include this compound, have been observed in individuals with mitochondrial dysfunction in the context of diabetes and in obese children. hmdb.ca This suggests an impairment in the ability of the mitochondria to efficiently oxidize fatty acids, leading to an accumulation of these intermediates.

In the context of cardiovascular disease, one study found that lower plasma concentrations of several acylcarnitines, including trans-2-dodecenoyl-carnitine, were present in patients with coronary artery disease compared to a control group. mdpi.comnih.gov Another multicohort study identified 9-decenoylcarnitine as being associated with incident atrial fibrillation. ahajournals.orgahajournals.org

These findings highlight the complex role of acylcarnitines in metabolic health and disease. The study of these biomarkers provides a window into the metabolic state of an individual and can help to identify pathways that are dysregulated in various pathological conditions. nih.gov

The table below summarizes the association of acylcarnitines with various states of metabolic dysregulation.

ConditionAssociated Acylcarnitine ProfileReference
Diabetes and ObesityElevated medium-chain acylcarnitines hmdb.ca
Coronary Artery DiseaseLower plasma concentrations of certain acylcarnitines mdpi.comnih.gov
Atrial FibrillationAssociation with 9-decenoylcarnitine ahajournals.orgahajournals.org

Emerging Research Frontiers and Methodological Advancements

Elucidation of Novel Intermediates and Related Pathway Branches

The canonical pathway of beta-oxidation is well-documented, but recent advancements in high-resolution mass spectrometry and untargeted metabolomics are revealing a more complex metabolic network surrounding trans-2-Decenoyl-L-carnitine. Research is now focused on identifying and characterizing previously unknown or low-abundance intermediates and exploring alternative metabolic fates of its precursor, decanoic acid.

One significant area of investigation is the interplay between beta-oxidation and omega-oxidation. When the beta-oxidation pathway is saturated or impaired, decanoic acid can be shunted into the omega-oxidation pathway, which occurs in the endoplasmic reticulum. This process generates dicarboxylic acids, such as sebacic acid (C10), which can then be transported into the mitochondria and undergo beta-oxidation from both ends. This leads to the formation of novel dicarboxylic acylcarnitine species. The identification of these metabolites provides a more complete picture of cellular strategies for managing fatty acid overload.

Untargeted liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been instrumental in this discovery process. By scanning for all detectable ions rather than pre-selected ones, researchers can identify unexpected molecules. Stable isotope tracing, using precursors like ¹³C-labeled decanoic acid, allows for the unambiguous mapping of these novel metabolites back to their origin, confirming their position within newly discovered pathway branches.

Table 1: Examples of Novel or Alternative Metabolites in Decanoic Acid Metabolism
Metabolite ClassSpecific ExampleChemical FormulaKey Identification MethodMetabolic Significance
Dicarboxylic AcylcarnitineSebacoyl-L-carnitineC₁₇H₃₁NO₆Untargeted LC-MS/MSIndicates flux through the omega-oxidation pathway
Hydroxy-dicarboxylic Acid3-Hydroxysebacic acidC₁₀H₁₈O₅Gas Chromatography-MS (GC-MS)Intermediate of dicarboxylic acid beta-oxidation
Unsaturated Dicarboxylic AcylcarnitineDecenedioyl-carnitineC₁₇H₂₉NO₆High-Resolution MSProduct of incomplete oxidation of dicarboxylic acids
Glycine ConjugateDecenoylglycineC₁₂H₂₁NO₃LC-MS/MSRepresents a detoxification or alternative excretion pathway

In-depth Structural Biology and Enzymatic Mechanism Investigations

A precise understanding of the function of this compound requires detailed knowledge of the enzymes that catalyze its formation, transport, and subsequent conversion. The focus here is on the enzymes handling its precursor, trans-2-Decenoyl-CoA, and the transporters that handle the carnitine ester itself. High-resolution structural biology techniques are providing unprecedented insights into these molecular machines.

Enoyl-CoA Hydratase (Crotonase): This enzyme hydrates the double bond of trans-2-Decenoyl-CoA to form L-3-Hydroxydecanoyl-CoA. X-ray crystallography has been used to solve the structure of mitochondrial enoyl-CoA hydratase, revealing a hexameric structure. Studies using substrate analogs have mapped the active site, identifying key glutamate (B1630785) residues (e.g., Glu164 and Glu144 in the human enzyme) that act as the general acid/base catalysts essential for the hydration reaction.

Carnitine Acylcarnitine Translocase (CACT): This solute carrier protein, embedded in the inner mitochondrial membrane, is responsible for exchanging acylcarnitines like this compound from the intermembrane space for free carnitine from the mitochondrial matrix. Recent cryo-electron microscopy (cryo-EM) structures of CACT have revealed its transport mechanism, showing how the protein alternates between cytoplasmic-open and matrix-open conformations, a process critical for substrate translocation.

Carnitine Palmitoyltransferase 2 (CPT2): Located on the matrix side of the inner mitochondrial membrane, CPT2 converts acylcarnitines back into their CoA esters. Structural studies have detailed its binding pocket and the catalytic triad (B1167595) (Ser, Asp, His) responsible for the acyl transfer. Kinetic analyses demonstrate how its substrate specificity is influenced by the acyl chain length, with medium-chain substrates like the decenoyl moiety being processed efficiently.

Table 2: Structural and Mechanistic Data for Key Related Enzymes
EnzymePDB ID ExampleOrganismMethodKey Mechanistic Insight
Enoyl-CoA Hydratase1DUBHomo sapiensX-ray CrystallographyIdentification of Glu164 and Glu144 as catalytic residues for water activation and protonation.
Carnitine Acylcarnitine Translocase (CACT)6GCIBos taurusCryo-Electron MicroscopyRevealed the "occluded" state, capturing the transporter mid-cycle and elucidating the alternating access mechanism.
Carnitine Palmitoyltransferase 2 (CPT2)2FYOHomo sapiensX-ray CrystallographyDefined the acyl-binding pocket and catalytic triad, explaining chain-length specificity.

Development of Advanced In Vitro and Ex Vivo Research Models

To bridge the gap between single-enzyme kinetics and whole-organism physiology, researchers are developing sophisticated experimental models. These systems allow for the study of this compound metabolism in a controlled yet physiologically relevant context.

Ex Vivo Isolated Mitochondria: This remains a gold-standard model. Mitochondria are isolated from specific tissues (e.g., heart, liver, skeletal muscle) and incubated with substrates like ¹³C-labeled decanoic acid. By using high-resolution respirometry coupled with mass spectrometry, researchers can simultaneously measure oxygen consumption (a proxy for oxidative phosphorylation) and the flux of metabolites through the beta-oxidation pathway. This allows for the precise quantification of the production and consumption rates of intermediates, including labeled this compound, under various energetic demands.

Reconstituted Proteoliposome Systems: To study transport and enzymatic coupling, multiple purified proteins are reconstituted into artificial lipid vesicles (liposomes). For instance, a system containing CACT and CPT2 can be created to study the coupled process of this compound transport into the liposome (B1194612) and its subsequent conversion to trans-2-Decenoyl-CoA inside. This bottom-up approach isolates the function of a specific segment of the metabolic pathway.

Organ-on-a-Chip Models: Microfluidic devices containing cultured human cells, such as hepatocytes (liver-on-a-chip) or cardiomyocytes (heart-on-a-chip), represent the cutting edge. These models mimic the tissue microenvironment, including perfusion and cell-cell interactions. They can be used to study how different physiological or pathological states (e.g., nutrient excess) affect the metabolism of decanoic acid and the resulting profile of acylcarnitines, including this compound, in a tissue-specific manner.

Table 3: Comparison of Advanced Research Models
ModelPrimary Application for StudyKey AdvantageKey Limitation
Isolated MitochondriaMeasuring metabolic flux and respiratory couplingHigh biological relevance for organelle-specific processes; allows for precise substrate control.Lacks intercellular and systemic signaling; limited lifespan.
Reconstituted ProteoliposomesInvestigating protein-protein interactions and transport kineticsMechanistically precise; allows for manipulation of individual components.Lacks the complexity and regulation of the native mitochondrial environment.
Organ-on-a-ChipStudying tissue-level metabolic responses and dynamicsMimics in vivo microenvironment and tissue architecture; allows for long-term studies.Technically complex; lower throughput than simpler models.

Application of Multi-Omics Data Integration for Systems Biology Insights

The biological significance of this compound cannot be understood by measuring its concentration in isolation. A systems biology approach, integrating multiple layers of "omics" data, is necessary to build a comprehensive model of its regulation and impact.

This approach connects genomic information (genetic variants in metabolic enzymes), transcriptomics (mRNA expression levels of these enzymes), proteomics (actual protein abundance), and metabolomics (the concentration of this compound and related metabolites). By integrating these datasets, researchers can move from correlation to causation. For example, an elevated level of this compound (metabolomics) might be correlated with reduced expression of the gene for 3-hydroxyacyl-CoA dehydrogenase (transcriptomics), the next enzyme in the pathway. Proteomics could confirm if this reduced gene expression translates to lower protein levels.

Network analysis is a powerful tool in this context. It uses computational algorithms to map the statistical and biochemical relationships between genes, proteins, and metabolites. This can reveal that fluctuations in this compound are not only linked to beta-oxidation but also to the TCA cycle, amino acid metabolism, and cellular redox status (e.g., the NAD+/NADH ratio). This integrated view is crucial for understanding how a perturbation in one part of the metabolic network ripples through the entire cellular system.

Table 4: A Multi-Omics Workflow for Investigating Acylcarnitine Metabolism
Omics LayerTechnologyData GeneratedInsight Gained Regarding this compound
Transcriptomics RNA-Sequencing (RNA-Seq)mRNA abundance of genes like ECHS1, HADH, CPT2, SLC25A20Reveals transcriptional regulation of the pathway in response to stimuli (e.g., fasting, exercise).
Proteomics Shotgun Proteomics (LC-MS/MS)Protein abundance of Enoyl-CoA hydratase, CACT, etc.Quantifies the actual enzymatic machinery available for processing the substrate.
Metabolomics Targeted or Untargeted LC-MS/MSAbsolute or relative concentration of this compound and other acylcarnitines.Measures the direct biochemical outcome of the pathway's activity and identifies metabolic bottlenecks.
Data Integration Network Analysis, Statistical ModelingAn integrated model of gene-protein-metabolite interactions.Provides a systems-level understanding of how pathway flux is controlled and its connection to other cellular processes.

Computational Modeling and Simulation of Carnitine Metabolism

Computational methods provide a powerful lens for examining processes involving this compound at scales inaccessible to direct experimentation, from the movement of single atoms to the flux of entire metabolic networks.

Molecular Dynamics (MD) Simulations: MD simulations are used to model the physical movements of atoms and molecules over time. Researchers can build an atomistic model of the CACT transporter embedded in a lipid bilayer and simulate the binding and translocation of a this compound molecule. These simulations, often running for microseconds, can reveal the specific amino acid interactions that guide the substrate through the transport channel and the free energy landscape of the transport process.

Quantum Mechanics/Molecular Mechanics (QM/MM): To study the chemical reaction of the precursor trans-2-Decenoyl-CoA, QM/MM methods are employed. The enzyme's active site, where bond breaking and forming occurs, is treated with high-accuracy quantum mechanics, while the rest of the protein is modeled with more computationally efficient molecular mechanics. This hybrid approach allows for the simulation of the hydration reaction catalyzed by enoyl-CoA hydratase, providing detailed information about the reaction's transition state and activation energy.

Kinetic and Systems-Level Modeling: At a higher level, ordinary differential equation (ODE) models and Flux Balance Analysis (FBA) are used to simulate the dynamics of the entire beta-oxidation pathway. By incorporating known enzyme kinetics and substrate concentrations, these models can predict how the concentration of this compound will change over time in response to perturbations, such as an influx of fatty acids or the inhibition of a downstream enzyme. These models are invaluable for generating testable hypotheses about metabolic regulation.

Table 5: Computational Methods in Carnitine Metabolism Research
MethodScalePrimary ApplicationExample Question Answered
Molecular Dynamics (MD)Atomic (Protein-Ligand)Simulating transport and binding events.What conformational changes does CACT undergo to transport this compound?
QM/MMSub-atomic (Active Site)Modeling enzymatic reaction mechanisms.What is the energy barrier for the hydration of the double bond in trans-2-Decenoyl-CoA?
Flux Balance Analysis (FBA)Pathway / Genome-scalePredicting steady-state metabolic flux distribution.How would a deficiency in 3-hydroxyacyl-CoA dehydrogenase affect the steady-state level of this compound?
Kinetic Modeling (ODEs)PathwaySimulating the time-course evolution of metabolite concentrations.How quickly does this compound accumulate following a sudden increase in decanoic acid supply?

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for identifying trans-2-Decenoyl-L-carnitine in biological matrices?

  • Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards to ensure specificity and accuracy. Validate methods using calibration curves spanning physiological concentration ranges (e.g., 0.1–100 μM). Include quality controls (QCs) to assess intra- and inter-day precision (<15% CV) and recovery rates (85–115%) .
  • For tissue-specific quantification, homogenize samples in methanol:water (80:20) with protease inhibitors, followed by solid-phase extraction (SPE) to remove interfering lipids .

Q. How can researchers verify the purity of synthesized trans-2-Decenoyl-L-carnitine?

  • Employ orthogonal analytical techniques:

  • Nuclear Magnetic Resonance (NMR) : Confirm stereochemistry (e.g., trans configuration) via coupling constants in 1H^1H-NMR (e.g., J=15.2HzJ = 15.2 \, \text{Hz} for trans-alkene protons).
  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection at 210 nm to assess purity (>98% by peak area).
  • Elemental Analysis : Verify empirical formula compliance (e.g., C17_{17}H31_{31}NO4_4) with ≤0.3% deviation .

Q. What statistical approaches are appropriate for analyzing dose-dependent effects of trans-2-Decenoyl-L-carnitine in cellular assays?

  • Apply nonlinear regression models (e.g., log[inhibitor] vs. response in GraphPad Prism) to calculate EC50_{50}/IC50_{50} values. Use ANOVA with post-hoc Tukey tests for multi-group comparisons. Report effect sizes (e.g., Cohen’s d) and power analysis (≥80% power, α=0.05) to justify sample sizes .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictory findings on trans-2-Decenoyl-L-carnitine’s role in mitochondrial β-oxidation?

  • Controlled Variables : Standardize cell culture conditions (e.g., oxygen tension, nutrient media) to minimize confounding metabolic states. Use CRISPR-edited cell lines (e.g., CPT1A/CPT2 knockouts) to isolate carnitine shuttle dependencies .
  • Multi-Omics Integration : Pair flux analysis (13C ^{13}\text{C}-palmitate tracing) with proteomics to correlate substrate utilization with enzyme expression levels. Validate using in vitro reconstitution assays with purified mitochondrial proteins .

Q. What strategies address discrepancies in reported pharmacokinetic profiles of trans-2-Decenoyl-L-carnitine across species?

  • Conduct allometric scaling studies to compare clearance rates in rodents vs. primates. Include physiologically based pharmacokinetic (PBPK) modeling to account for interspecies differences in protein binding and tissue distribution. Validate with microdosing trials using 14C ^{14}\text{C}-labeled compound .

Q. How can researchers optimize in vivo studies to distinguish trans-2-Decenoyl-L-carnitine’s direct effects from endogenous metabolite interference?

  • Implement stable isotope-resolved metabolomics (SIRM) with 2H ^{2}\text{H}- or 13C ^{13}\text{C}-carnitine tracers. Use timed sampling of plasma/tissues to track metabolite turnover. Employ knockout models (e.g., OCTN2-deficient mice) to confirm transporter-specific uptake .

Q. What mechanistic studies are required to validate trans-2-Decenoyl-L-carnitine’s proposed interaction with acyl-CoA dehydrogenases?

  • Perform in silico docking simulations (e.g., AutoDock Vina) to predict binding affinities. Validate via surface plasmon resonance (SPR) for kinetic analysis (konk_{\text{on}}, koffk_{\text{off}}) and X-ray crystallography for structural resolution. Compare with known substrates (e.g., octanoyl-CoA) to assess competitive inhibition .

Methodological Guidance for Data Interpretation

Q. How should researchers contextualize trans-2-Decenoyl-L-carnitine’s effects within broader metabolic networks?

  • Use pathway enrichment analysis (e.g., MetaboAnalyst 5.0) to map significant metabolites onto KEGG pathways. Cross-reference with transcriptomic data (RNA-seq) to identify co-regulated genes (e.g., PPARα targets). Apply Bayesian network modeling to infer causal relationships .

Q. What criteria determine the biological relevance of trans-2-Decenoyl-L-carnitine’s in vitro potency in in vivo extrapolation?

  • Calculate free plasma concentrations (unbound fraction) using equilibrium dialysis and compare to in vitro EC50_{50} values. Adjust for species-specific plasma protein binding (e.g., albumin vs. α-1-acid glycoprotein) and hepatic extraction ratios .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.